1,4-Cyclohexanedimethyl 1,4-dimethacrylate is a chemical compound with the molecular formula and a molecular weight of approximately 280.36 g/mol. It is classified as a dimethacrylate ester, which is significant in the field of polymer chemistry due to its role as a crosslinking agent in the synthesis of various polymers. This compound is particularly notable for its applications in the production of thermosetting resins and coatings.
The compound can be synthesized from 1,4-cyclohexanedimethanol through esterification reactions involving methacrylic acid. It serves as an important intermediate in the preparation of poly(methyl methacrylate) and other methacrylate-based polymers.
1,4-Cyclohexanedimethyl 1,4-dimethacrylate belongs to the class of organic compounds known as esters and specifically falls under the category of methacrylates. These compounds are widely used in industrial applications due to their reactivity and ability to form crosslinked structures.
The synthesis of 1,4-cyclohexanedimethyl 1,4-dimethacrylate typically involves the following steps:
1,4-Cyclohexanedimethyl 1,4-dimethacrylate participates in various chemical reactions typical of methacrylates:
The mechanism by which 1,4-cyclohexanedimethyl 1,4-dimethacrylate acts primarily involves its ability to form crosslinked structures through radical polymerization:
This process results in materials with enhanced mechanical properties and thermal stability.
1,4-Cyclohexanedimethyl 1,4-dimethacrylate has several scientific and industrial applications:
The industrial synthesis of 1,4-cyclohexanedimethyl 1,4-dimethacrylate (CAS: 52892-97-4; C₁₆H₂₄O₄) originates from the hydrogenation of dimethyl terephthalate (DMT) derivatives. This two-step process first converts DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) via aromatic ring saturation, followed by ester reduction to yield 1,4-cyclohexanedimethanol (CHDM). The latter is subsequently esterified with methacrylic acid to form the final dimethacrylate monomer [3] [8].
Ring hydrogenation of DMT requires precise catalytic control to achieve high cis/trans isomer selectivity, which critically influences downstream polymer properties. Pd/Al₂O₃ catalysts operate at 100–200°C and 20–50 bar H₂, yielding >98% DMCD within 5 hours. However, excessive hydrogen pressure (>60 bar) promotes over-hydrogenation to undesired cyclohexane derivatives, reducing DMCD yields to <85% [8] [9]. The DMCD-to-CHDM step employs copper chromite (Cu-Cr₂O₃) catalysts under harsher conditions (180–250°C, 80–150 bar H₂), where Cr³⁺ sites facilitate carbonyl adsorption and hydride transfer. Despite high efficiency (90–95% yield), chromium toxicity necessitates alternative catalysts [10].
Table 1: Key Catalysts for DMT Derivative Hydrogenation
Reaction Step | Catalyst | Conditions | Yield | Selectivity |
---|---|---|---|---|
DMT → DMCD | Pd/Al₂O₃ | 180°C, 30 bar H₂ | >98% | >99% DMCD |
DMT → DMCD | Ru₅PtSn/Al₂O₃ | 100°C, 20 bar H₂ | 95% | >98% DMCD |
DMCD → CHDM | Cu-Cr₂O₃ | 220°C, 150 bar H₂ | 90–95% | 88–92% CHDM |
DMCD → CHDM | Cu-ZnO/Al₂O₃ | 200°C, 100 bar H₂ | 85% | 80% CHDM |
Advanced nanocatalysts address limitations of conventional systems by enhancing activity, stereoselectivity, and longevity in DMCD hydrogenation. Ru-Sn bimetallic systems supported on Al₂O₃-Nb₂O₅ carriers exhibit synergistic effects: Ru nanoparticles dissociate H₂, while SnOx species polarize C=O bonds, accelerating hydride attack. A Ru-Sn/Al₂O₃-Nb₂O₅ catalyst (mass ratio Ru:Sn = 1:1.5; Nb₂O₅: 0.5–10 wt%) achieves 97.8% CHDM yield at 200°C/15 MPa H₂. Niobium oxide stabilizes Ru-Sn clusters, maintaining >96% yield after 10 reaction cycles—a significant improvement over unmodified analogs (<90% yield after 5 cycles) [9].
Trimetallic Ru₅PtSn nanocatalysts enable low-temperature DMCD hydrogenation (100°C vs. conventional 180–250°C). Pt atoms create electron-deficient Ru sites that favor carbonyl adsorption over aromatic ring saturation, while Sn suppresses methane formation. This system achieves 95% CHDM yield at 20 bar H₂, reducing energy costs by 40% compared to monometallic catalysts [3] [10]. Copper-based catalysts derived from layered double hydroxides (LDHs) also show promise. A CuZnAl-LDH precursor calcined at 600°C forms highly dispersed Cu⁰ nanoparticles (3–5 nm) on ZnO-Al₂O₃. This catalyst delivers 95.6% CHDM yield in gas-phase reactions at 220°C, with 500+ hours of stability due to Zn²⁺ inhibiting Cu sintering [10].
Table 2: Performance of Multimetallic Catalysts in DMCD Hydrogenation
Catalyst Composition | Support | Reaction Type | CHDM Yield | Stability |
---|---|---|---|---|
Ru-Sn (1:1.5) | Al₂O₃-Nb₂O₅ | Liquid-phase | 97.8% | >10 cycles, >96% yield |
Ru₅PtSn | Al₂O₃ | Liquid-phase | 95% | Not reported |
Cu-Zn-Al | Mixed oxides | Gas-phase | 95.6% | 500+ hours |
Cu-Mg-Al | Mixed oxides | Gas-phase | 89.3% | 300 hours |
The final step—esterification of CHDM with methacrylic acid—demands precise water removal to shift equilibrium toward dimethacrylate formation. Batch reactors employ azeotropic distillation with solvents like toluene or cyclohexane, but face limitations in reaction time (>10 hours) and byproduct accumulation (e.g., Michael adducts from methacrylate dimerization). Acidic ion-exchange resins (e.g., Amberlyst-15) catalyze this reaction at 90–110°C, achieving 85–90% monomer purity. However, resin swelling in polar media reduces catalyst lifetime in batch systems [1] [8].
Continuous-flow microreactors overcome these issues through enhanced mass transfer and rapid water removal. Fixed-bed reactors packed with sulfonated silica catalysts achieve 94% dimethacrylate yield at 120°C and 2 bar pressure, with residence times of 30–60 minutes—5× faster than batch processing. Membrane-integrated reactors further improve selectivity by permeating water in situ, driving conversions to >98%. Productivity reaches 1.2 kg·L⁻¹·h⁻¹, outperforming batch reactors (0.3 kg·L⁻¹·h⁻¹) due to minimized side reactions [8]. Solvent selection critically influences performance: non-polar solvents (e.g., hexane) limit methacrylic acid solubility, reducing reaction rates, while polar aprotic solvents (e.g., ethyl acetate) enhance diffusion and suppress hydrolysis.
Table 3: Esterification Reactor Performance Comparison
Reactor Type | Catalyst | Conditions | Yield | Productivity (kg·L⁻¹·h⁻¹) |
---|---|---|---|---|
Batch (azeotropic) | Amberlyst-15 | 110°C, toluene, 10 h | 85–90% | 0.3 |
Continuous fixed-bed | Sulfonated SiO₂ | 120°C, 2 bar, 0.5 h RT | 94% | 0.8 |
Membrane reactor | Zr-SO₄²⁻/TiO₂ | 130°C, ethyl acetate, 1 h | >98% | 1.2 |
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